4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine

Drug Discovery High-Throughput Screening Chemical Libraries

4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine (CAS 2549054-78-4) is a heterocyclic small molecule with a molecular formula of C17H19N7 and a molecular weight of 321.38 g/mol. The compound belongs to the 4-(1H-pyrazol-1-yl)pyrimidine class, which has been explored in medicinal chemistry for kinase inhibition across multiple targets, including HPK1, BTK, p70S6K, and CKI/IRAK1.

Molecular Formula C17H19N7
Molecular Weight 321.4 g/mol
CAS No. 2549054-78-4
Cat. No. B6439166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine
CAS2549054-78-4
Molecular FormulaC17H19N7
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=N2)C3=NC=NC(=C3)N4C=CC=N4
InChIInChI=1S/C17H19N7/c1-2-5-18-15(4-1)13-22-8-10-23(11-9-22)16-12-17(20-14-19-16)24-7-3-6-21-24/h1-7,12,14H,8-11,13H2
InChIKeyDDIXPKPVDOQYJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine (CAS 2549054-78-4): Chemical Class and Procurement Context


4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine (CAS 2549054-78-4) is a heterocyclic small molecule with a molecular formula of C17H19N7 and a molecular weight of 321.38 g/mol [1]. The compound belongs to the 4-(1H-pyrazol-1-yl)pyrimidine class, which has been explored in medicinal chemistry for kinase inhibition across multiple targets, including HPK1, BTK, p70S6K, and CKI/IRAK1 [2]. The compound features a pyrazol-1-yl group at the pyrimidine 4-position and a 4-[(pyridin-2-yl)methyl]piperazin-1-yl substituent at the 6-position, a structural arrangement that appears in patents covering substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine compounds for cardiovascular and renal indications [3]. This compound is currently available as a screening library item from commercial vendors such as Life Chemicals (catalog number F6619-6574) [1].

Why In-Class Substitution of 4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine (CAS 2549054-78-4) Is Not Warranted Without Comparative Data


The 4-(1H-pyrazol-1-yl)pyrimidine scaffold accommodates diverse substituents at the 2- and 6-positions, producing compounds with activity against unrelated kinase targets. For instance, structurally related 6-substituted pyrazolopyrimidines have been optimized as HPK1 inhibitors for immuno-oncology [1], while others with distinct substitution patterns act as P2X3/P2X2/3 antagonists for pain [2], CKI/IRAK1 inhibitors for inflammatory disease [3], or p70S6K inhibitors with specific oral bioavailability profiles [4]. Simply substituting an analog with a similar pyrazolopyrimidine core but different peripheral substituents risks switching the primary target or introducing an undefined selectivity profile that could invalidate experimental conclusions. The quantitative evidence below provides the basis for informed selection.

Quantitative Differentiation Evidence for 4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine (CAS 2549054-78-4) vs. Comparators


Commercially Available Pyrazolopyrimidine Screening Library Comparison: Structural Uniqueness Without Published Bioactivity Data

4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine (CAS 2549054-78-4) is a structurally defined piperazine-containing pyrazolopyrimidine available from Life Chemicals (catalog F6619-6574). Unlike the piperidine-containing analogs referenced in some pyrazolopyrimidine patents [1], this compound incorporates a piperazine ring N-substituted with a pyridin-2-ylmethyl group, a distinct connectivity pattern that has no direct, published head-to-head comparator data. The available pricing information is $81.00 for 1 mg or $85.50 for a 2 µmol screening aliquot [2]. No peer-reviewed IC50, Ki, selectivity, or in vivo pharmacokinetic data could be located for this specific compound in public databases as of April 2026.

Drug Discovery High-Throughput Screening Chemical Libraries

Target Class Divergence: Distinct Kinase Inhibition Profiles Across Pyrazolopyrimidine Subfamilies

Pyrazolopyrimidine derivatives with different substitution patterns are known to engage divergent kinase targets. Bayer's patent on 6-substituted pyrazolopyrimidin-4-amines emphasizes cardiovascular and renal applications with no disclosed BTK or HPK1 data [1]. In contrast, the Afferent/Merck patent on substituted pyrazole-pyrimidines targeting P2X3/P2X2/3 receptors reports antagonist activity for compounds with a P2X3 pIC50 ≥ 7 (IC50 ≤ 100 nM) [2]. The HPK1-focused pyrazole pyrimidine patent describes immunological applications [3]. The p70S6K inhibitor series led by Bussenius et al. reports compound 13c with a p70S6K IC50 of 2 nM and oral bioavailability of 58% in rat [4]. Because the target compound's specific activity across these targets is unknown, interchanging it with any validated chemotype from these programs would be speculative.

Kinase Selectivity Target Profiling Chemotype Differentiation

Procurement Cost Comparison: Screening Library Pricing vs. Validated Probe Compounds

The compound is available from Life Chemicals at the following price points: 1 mg for $81.00, 2 µmol (approximately 0.64 mg) for $85.50, 5 mg for $103.50, 10 mg for $118.50, 20 mg for $148.50, 50 mg for $240.00, and 100 mg for $372.00 [1]. This pricing is comparable to other uncharacterized screening library compounds but significantly lower than validated tool compounds with published potency and selectivity data, which often cost $200–$1,000+ for 5–10 mg quantities. For example, a structurally related but validated p70S6K inhibitor (13c) required custom synthesis and was not commercially available at the time of publication [2]. The cost differential reflects the absence of pharmacological validation: the target compound is priced as a screening hit expansion candidate rather than as a validated chemical probe.

Compound Procurement Cost-Benefit Screening Libraries

Structural Feature Comparison: Piperazine vs. Piperidine N-Substitution in Pyrazolopyrimidine Scaffolds

The target compound features a piperazine ring with a pyridin-2-ylmethyl N-substituent at the pyrimidine 6-position. The Yissum CKI/IRAK1 patent describes pyrazole pyrimidine derivatives with 4-substituted piperazine and piperidine variants [1]. The Bayer patent on 6-substituted pyrazolopyrimidin-4-amines covers both piperazine- and piperidine-containing compounds [2]. The p70S6K inhibitor series describes compounds where the 4-position substituent is a critical determinant of kinase selectivity and cellular potency [3]. Specifically, the pyridin-2-ylmethyl substituent on the piperazine ring of the target compound introduces an additional hydrogen bond acceptor (the pyridine nitrogen) and increased basicity relative to piperidine analogs lacking this heteroaryl substitution. No direct biophysical or biochemical comparison between the piperazine-pyridinylmethyl and piperidine counterparts has been published for this exact compound; SAR trends from related series suggest this modification could alter kinase selectivity profiles, solubility, and cellular permeability [3].

Medicinal Chemistry SAR Scaffold Hopping

Comparison with Closest Commercial Analog: 4-[4-(Butane-1-sulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Life Chemicals also offers 4-[4-(butane-1-sulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine , a close commercial analog differing at the piperazine N-substituent: butane-1-sulfonyl vs. pyridin-2-ylmethyl. The sulfonyl analog introduces a strong electron-withdrawing group, reducing piperazine basicity (predicted pKa of conjugate acid ~3–5 for sulfonamide vs. ~7–8 for the target's tertiary amine). This difference impacts solubility at physiological pH and may alter target binding interactions. The pyridin-2-ylmethyl substituent of the target compound provides an additional aromatic ring for π-stacking and a free nitrogen for hydrogen bonding or metal coordination, features absent in the sulfonyl analog. No head-to-head comparative bioactivity data exists for these two compounds against any target, making this a purely chemical differentiation argument. Both compounds are priced similarly (estimated $80–$120 for 5 mg quantities), and selection must be guided by the desired pharmacophoric features in the screening hypothesis.

Analog Comparison Commercial Libraries Screening Set Selection

Recommended Application Scenarios for 4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine (CAS 2549054-78-4) Based on Available Evidence


Kinase Panel Screening for Hit Identification in Drug Discovery

This compound is suitable for inclusion in a diversity-oriented kinase panel screen where structural novelty is prioritized over pre-existing target knowledge. Its piperazine-pyridinylmethyl motif provides pharmacophoric elements (aromatic nitrogen H-bond acceptor, flexible basic center) that are underrepresented in typical piperidine-based kinase libraries [1]. The compound's pricing ($81–$103.50 for 1–5 mg) makes it cost-effective for initial single-concentration screening against 50–100 kinase assays, with follow-up dose-response profiling reserved for active hits [2]. Researchers comparing this compound to the butane-sulfonyl analog would select this chemotype if π-stacking and H-bonding interactions are hypothesized at the target site .

Scaffold-Hopping from Known Pyrazolopyrimidine p70S6K or HPK1 Inhibitors

Investigators seeking to explore SAR around the pyrimidine 6-position of known kinase-active pyrazolopyrimidines can use this compound as a scaffold-hop starting point. The lead p70S6K inhibitor 13c (IC50 2 nM, F% 58 in rat) demonstrates that pyrazolopyrimidines achieve oral bioavailability and in vivo efficacy when appropriately substituted [1]. The target compound's piperazine-pyridinylmethyl group represents a viable vector for probing additional interactions beyond the piperidine and morpholine analogs already explored [2]. Primary kinase inhibition data must be generated de novo, as no cross-reactivity data exist for this compound against p70S6K, HPK1, BTK, or other common kinase targets .

Physicochemical Property Profiling and Solubility Screening

The predicted logD, pKa, and aqueous solubility of this compound are distinct from its closest commercial analog (the butane-sulfonyl derivative) [1]. Researchers conducting parallel artificial membrane permeability assays (PAMPA), kinetic solubility determinations, or microsomal stability profiling across a small library of pyrazolopyrimidine analogs would use this compound to represent the basic amine (piperazine) subseries. The predicted pKa of ~7.5 means the compound will be partially protonated at physiological pH, potentially improving solubility but limiting passive membrane permeability relative to neutral or zwitterionic analogs [2]. Direct experimental comparison with the sulfonyl analog would quantify these differential effects.

BTK Inhibitor Patent Landscape Analysis and Freedom-to-Operate Studies

BindingDB records show that the 4-(1H-pyrazol-1-yl)pyrimidine scaffold is heavily represented in BTK inhibitor patents, with disclosed examples achieving IC50 values as low as <1 nM [1]. The target compound's specific substitution pattern (pyridin-2-ylmethyl on piperazine at the 6-position) is not explicitly claimed in the most prominent BTK patent applications as of April 2026, based on searches of US20240083900 and related filings [2]. Patent analytics teams may procure this compound to establish a compositional freedom-to-operate position distinct from the heavily claimed piperidine and morpholine BTK inhibitor space .

Quote Request

Request a Quote for 4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.